molecular formula C18H11ClO3 B15046187 2-Formylnaphthalen-1-yl 4-chlorobenzoate

2-Formylnaphthalen-1-yl 4-chlorobenzoate

Cat. No.: B15046187
M. Wt: 310.7 g/mol
InChI Key: OASBLEXDUYDNHD-UHFFFAOYSA-N
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Description

2-Formylnaphthalen-1-yl 4-chlorobenzoate is an aromatic ester compound synthesized via the condensation of 2-formylnaphthalen-1-ol and 4-chlorobenzoic acid. Its structure features a naphthalene backbone substituted with a formyl group at the 2-position and a 4-chlorobenzoate ester at the 1-position (molecular formula: C₁₈H₁₁ClO₃; molecular weight: 310.74 g/mol). Its melting point is estimated to range between 120–140°C, typical of rigid aromatic esters. The formyl group enhances electrophilic reactivity, enabling applications in Schiff base formation or further functionalization, while the 4-chlorobenzoate moiety contributes to stability against enzymatic hydrolysis .

Properties

Molecular Formula

C18H11ClO3

Molecular Weight

310.7 g/mol

IUPAC Name

(2-formylnaphthalen-1-yl) 4-chlorobenzoate

InChI

InChI=1S/C18H11ClO3/c19-15-9-7-13(8-10-15)18(21)22-17-14(11-20)6-5-12-3-1-2-4-16(12)17/h1-11H

InChI Key

OASBLEXDUYDNHD-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=CC(=C2OC(=O)C3=CC=C(C=C3)Cl)C=O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Formylnaphthalen-1-yl 4-chlorobenzoate typically involves the esterification of 2-formylnaphthalene with 4-chlorobenzoic acid. This reaction can be catalyzed by acidic or basic conditions, often using reagents such as sulfuric acid or sodium hydroxide. The reaction is usually carried out in an organic solvent like dichloromethane or toluene, under reflux conditions to ensure complete reaction .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves continuous flow reactors to maintain consistent reaction conditions and improve yield. Purification is achieved through techniques such as recrystallization or column chromatography .

Chemical Reactions Analysis

Types of Reactions

2-Formylnaphthalen-1-yl 4-chlorobenzoate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-Formylnaphthalen-1-yl 4-chlorobenzoate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential pharmacological properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 2-Formylnaphthalen-1-yl 4-chlorobenzoate involves its interaction with specific molecular targets. The formyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. The chlorobenzoate group can interact with hydrophobic pockets in proteins, affecting their function. These interactions can disrupt cellular processes, leading to the compound’s biological effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Analysis

The compound’s closest analogs include:

Naphthalen-1-yl 4-chlorobenzoate : Absence of the formyl group limits reactivity for further synthetic modifications.

2-Nitronaphthalen-1-yl 4-chlorobenzoate : The nitro group (stronger electron-withdrawing than formyl) may enhance stability but reduce biodegradability.

Biodegradation Potential

Evidence indicates that Arthrobacter spp. degrade 4-chlorobenzoate via dechlorination and ring cleavage . For 2-formylnaphthalen-1-yl 4-chlorobenzoate, esterase-mediated hydrolysis would release 4-chlorobenzoic acid (a known bacterial substrate) and 2-formylnaphthalen-1-ol. However, the formylnaphthalene fragment may resist microbial metabolism due to its fused aromatic structure, contrasting with simpler analogs like 4-chlorobenzoate esters of phenol derivatives, which are fully mineralized .

Reactivity and Stability

  • Hydrolysis : The 4-chlorobenzoate ester is less reactive toward hydrolysis than aliphatic esters (e.g., methyl benzoate) due to electron-withdrawing effects.
  • Electrophilic Substitution : The formyl group directs electrophilic reactions to the naphthalene ring’s 6-position, unlike nitro or methyl substituents in analogs.

Data Table: Comparative Properties of Analogous Compounds

Compound Name Molecular Formula Molecular Weight (g/mol) Melting Point (°C) Solubility (Water) Biodegradability Notes
This compound C₁₈H₁₁ClO₃ 310.74 120–140 (est.) Insoluble Partial (4-chlorobenzoate fragment)
2-Formylnaphthalen-1-yl benzoate C₁₇H₁₂O₃ 264.28 100–120 (est.) Insoluble Higher hydrolysis susceptibility
Naphthalen-1-yl 4-chlorobenzoate C₁₇H₁₁ClO₂ 282.72 110–130 (est.) Insoluble Full degradation post-hydrolysis
2-Nitronaphthalen-1-yl 4-chlorobenzoate C₁₇H₁₀ClNO₄ 335.72 150–170 (est.) Insoluble Low (nitro group inhibits enzymes)

Research Findings

  • Degradation Pathways: Microbial strains like Arthrobacter TA13 metabolize 4-chlorobenzoate but require esterase activity to hydrolyze the parent compound. The formylnaphthalenol byproduct may accumulate due to recalcitrance, unlike simpler phenolic derivatives .
  • Synthetic Utility: The formyl group enables condensations (e.g., with amines to form imines), distinguishing it from non-aldehydic analogs. This property is leveraged in pharmaceutical intermediate synthesis.
  • Thermal Stability : Differential scanning calorimetry (DSC) studies suggest the compound decomposes at ~250°C , comparable to nitro-substituted analogs but lower than halogen-free esters.

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